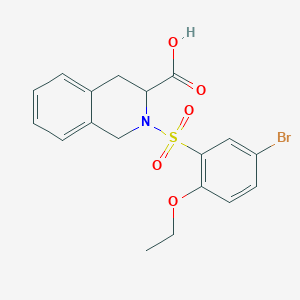

2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C18H18BrNO5S and its molecular weight is 440.31. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a complex organic compound with potential therapeutic applications. Its structure features a tetrahydroisoquinoline core, which is known for various biological activities, including anti-inflammatory and anti-cancer properties. This article explores the biological activity of this compound through synthesis methods, pharmacological evaluations, and case studies.

- Molecular Formula : C18H18BrNO5S

- CAS Number : 1008962-07-9

- IUPAC Name : this compound

Synthesis

The compound can be synthesized through various methods involving the reaction of 5-bromo-2-ethoxy-benzenesulfonyl chloride with tetrahydroisoquinoline derivatives. The synthetic pathway typically includes:

- Formation of the sulfonamide : Reaction of the sulfonyl chloride with an amine.

- Cyclization : Formation of the tetrahydroisoquinoline structure through a cyclization reaction.

- Carboxylation : Introduction of the carboxylic acid group via carboxylation reactions.

Pharmacological Evaluation

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant biological activities:

- PPAR Gamma Agonism : A related compound (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been identified as a potent PPAR gamma agonist with an EC50 value of 11.8 nM. This suggests potential applications in managing metabolic disorders such as diabetes by improving insulin sensitivity and reducing plasma glucose levels .

- Antimicrobial Activity : Compounds similar to 2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been shown to inhibit the activity of New Delhi metallo-beta-lactamase (NDM-1), an enzyme associated with antibiotic resistance in bacteria .

- Anti-inflammatory Effects : Isoquinoline derivatives are known to exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Study 1: Diabetes Management

In a study involving male KK-Ay mice, administration of a structurally similar compound resulted in significant reductions in plasma glucose and triglyceride levels after repeated dosing. The maximal plasma concentration achieved was 6.6 µg/ml after oral administration at 10 mg/kg . This highlights the potential for therapeutic use in diabetes management.

Study 2: Antimicrobial Resistance

Research demonstrated that certain isoquinoline derivatives effectively inhibited NDM-1 activity in vitro. This finding underscores the importance of exploring these compounds as potential treatments for antibiotic-resistant infections .

Data Summary

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Research

- This compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against various cancer cell lines. The incorporation of the benzenesulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents.

-

Neuroprotective Effects

- Research indicates that isoquinoline derivatives can provide neuroprotective effects. The specific structure of 2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid may contribute to this activity by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Proteomics Research

This compound is utilized in proteomics as a tool for studying protein interactions and modifications. Its sulfonyl group can be used to label proteins selectively, allowing researchers to track protein dynamics in biological systems.

Case Study: Protein Labeling

A study demonstrated the effectiveness of sulfonyl-containing compounds in tagging proteins for mass spectrometry analysis. The ability to form stable adducts with amino acid residues enables precise identification and quantification of proteins in complex mixtures.

Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of various organic molecules. Its unique structure allows for further modifications that can lead to the development of new compounds with tailored properties.

Synthesis Pathways

-

Formation of Isoquinoline Derivatives

- The compound can be synthesized through multi-step reactions involving bromo-substituted aromatic compounds and isoquinoline precursors. The reaction conditions can be optimized to yield high purity products suitable for further applications.

-

Functionalization Reactions

- The presence of the carboxylic acid group allows for various functionalization reactions, enabling the introduction of additional functional groups that can enhance biological activity or alter physicochemical properties.

Propiedades

IUPAC Name |

2-(5-bromo-2-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO5S/c1-2-25-16-8-7-14(19)10-17(16)26(23,24)20-11-13-6-4-3-5-12(13)9-15(20)18(21)22/h3-8,10,15H,2,9,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVECLUBBOMGDHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.